REACTION_CXSMILES
|
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:11][C:12]([CH3:14])=O>>[CH3:11][C:12](=[N:10][NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:14]
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Name
|
|
Quantity
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136 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
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Name
|
|
Quantity
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600 mL
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Type
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reactant
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A four neck flask (1 liter) equipped with a thermometer, a reflux condenser and a stirrer
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 12 hours
|
Duration
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12 h
|
Type
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CUSTOM
|
Details
|
The reaction liquid
|
Type
|
FILTRATION
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Details
|
lower, and then crystal was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure, whereby white crystal
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
CC(C)=NNC(C1=CC=CC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |